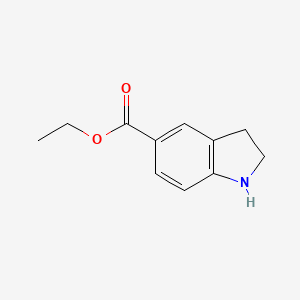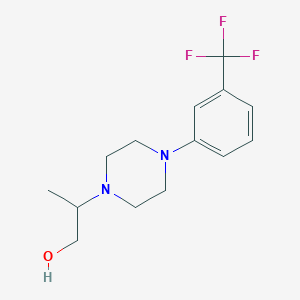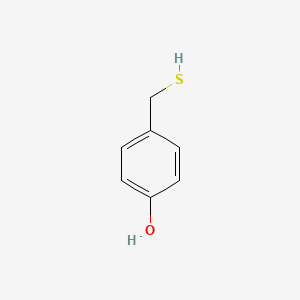![molecular formula C14H11F2N B13353354 2,8-Difluoro-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B13353354.png)
2,8-Difluoro-10,11-dihydro-5H-dibenzo[b,f]azepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,8-Difluoro-10,11-dihydro-5H-dibenzo[b,f]azepine is a chemical compound that belongs to the class of dibenzoazepines. This compound is characterized by the presence of two fluorine atoms at the 2 and 8 positions and a dihydro structure at the 10 and 11 positions. Dibenzoazepines are known for their diverse applications in various fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Difluoro-10,11-dihydro-5H-dibenzo[b,f]azepine typically involves the fluorination of 10,11-dihydro-5H-dibenzo[b,f]azepine. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of fluorinating agents and solvents would be based on cost, availability, and environmental considerations.
化学反応の分析
Types of Reactions
2,8-Difluoro-10,11-dihydro-5H-dibenzo[b,f]azepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce more saturated dibenzoazepine derivatives.
科学的研究の応用
2,8-Difluoro-10,11-dihydro-5H-dibenzo[b,f]azepine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and organic materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Dibenzoazepine derivatives are known for their pharmacological properties, including anticonvulsant and antidepressant activities. This compound may serve as a lead compound for drug development.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
作用機序
The mechanism of action of 2,8-Difluoro-10,11-dihydro-5H-dibenzo[b,f]azepine involves its interaction with specific molecular targets. In medicinal chemistry, dibenzoazepines are known to interact with neurotransmitter receptors and ion channels, modulating their activity. The fluorine atoms may enhance the compound’s binding affinity and selectivity for these targets, leading to its pharmacological effects.
類似化合物との比較
Similar Compounds
10,11-Dihydro-5H-dibenzo[b,f]azepine: The non-fluorinated parent compound.
2,8-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepine: A similar compound with chlorine atoms instead of fluorine.
2,8-Dimethyl-10,11-dihydro-5H-dibenzo[b,f]azepine: A derivative with methyl groups at the 2 and 8 positions.
Uniqueness
2,8-Difluoro-10,11-dihydro-5H-dibenzo[b,f]azepine is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various applications.
特性
分子式 |
C14H11F2N |
|---|---|
分子量 |
231.24 g/mol |
IUPAC名 |
3,8-difluoro-6,11-dihydro-5H-benzo[b][1]benzazepine |
InChI |
InChI=1S/C14H11F2N/c15-11-3-5-13-9(7-11)1-2-10-8-12(16)4-6-14(10)17-13/h3-8,17H,1-2H2 |
InChIキー |
FFGYDIVAVNANGN-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=CC(=C2)F)NC3=C1C=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{2-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B13353272.png)

![(3S,10AS)-8-chloro-N-((R)-chroman-4-yl)-2-((S)-2-cyclohexyl-2-((S)-2-(methylamino)butanamido)acetyl)-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole-3-carboxamide](/img/structure/B13353287.png)

![N-(1-cyano-4-methylcyclohexyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B13353299.png)
![6-(2-Methyl-3-furyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353300.png)


![2-[3-(1,2-Dihydro-2-methyl-1-oxopyrrolo[1,2-a]pyrazin-3-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13353326.png)



![3-[(Ethylsulfanyl)methyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353343.png)

